Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
Description
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is a synthetic ester characterized by an octanoate backbone with an oxo group at the 8th position and a 3-trifluoromethylphenyl substituent. Its molecular formula is C₁₇H₂₁F₃O₃, with an average molecular mass of 330.35 g/mol. The compound’s unique trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical research .
Properties
IUPAC Name |
ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPIRGEDYNVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645736 | |
| Record name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-79-2 | |
| Record name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate typically involves the construction of the octanoate chain bearing a keto group at the 8-position, coupled with the introduction of a 3-trifluoromethylphenyl substituent at the same carbon. The key synthetic challenges include:
- Selective formation of the keto group at the 8-position.
- Efficient attachment of the trifluoromethylphenyl group.
- Preservation of the ester functionality.
Detailed Preparation Methods
Starting Materials and Precursors
- Trifluoromethylbenzaldehyde or trifluoromethylbenzoic acid derivatives: These serve as the aromatic source bearing the trifluoromethyl group.
- Ethyl octanoate or equivalent esters: Provide the octanoate backbone.
- Reagents for carbonyl introduction: Oxidizing agents or acylation reagents to install the keto group.
Synthetic Routes
Friedel-Crafts Acylation Approach
One common approach involves Friedel-Crafts acylation of trifluoromethylbenzene derivatives with an appropriate acyl chloride or anhydride derived from octanoic acid or its esters. This method allows the direct introduction of the keto group adjacent to the aromatic ring.
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- Preparation of octanoyl chloride from octanoic acid via reaction with thionyl chloride or oxalyl chloride.
- Friedel-Crafts acylation of 3-trifluoromethylbenzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Subsequent esterification with ethanol under acidic conditions to yield the ethyl ester.
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- Direct formation of the keto-aryl linkage.
- High regioselectivity for the 8-position.
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- Requires careful control of reaction conditions to avoid polyacylation.
- Lewis acid catalysts can be moisture sensitive.
Aldol Condensation Followed by Reduction and Esterification
An alternative method involves:
- Step 1: Aldol condensation between ethyl octanoate and 3-trifluoromethylbenzaldehyde to form an α,β-unsaturated intermediate.
- Step 2: Selective reduction of the double bond or the aldehyde to yield the keto group at the 8-position.
- Step 3: Purification and isolation of the ethyl ester.
This method allows for stereochemical control and can be adapted for enantioselective synthesis using biocatalysts or chiral auxiliaries.
Biocatalytic Reduction and Enzymatic Methods
Recent advances have demonstrated the use of engineered ketoreductases (KREDs) for the enantioselective synthesis of chiral ketones similar to this compound. These methods involve:
- Whole-cell biocatalysts expressing ketoreductase variants.
- Co-expression with glucose dehydrogenase (GDH) for cofactor regeneration.
- Immobilization techniques to enhance catalytic efficiency and thermal stability.
Such enzymatic methods provide high stereoselectivity and mild reaction conditions, suitable for pharmaceutical applications.
Purification Techniques
- Flash silica gel chromatography: Commonly used to purify the crude product after synthesis, employing petroleum ether and ethyl acetate mixtures as eluents.
- Recrystallization: For solid intermediates such as arenediazonium salts used in some synthetic steps.
- Rotary evaporation: To remove solvents post-reaction.
Summary Table of Preparation Methods
Research Findings and Optimization
- Enzymatic methods have shown excellent stereoselectivity (>99% ee) and catalytic efficiency in related ketone syntheses, suggesting potential for adaptation to this compound.
- Optimization of solvent systems and reaction conditions is critical for yield and purity, with flash chromatography being effective for purification.
- The trifluoromethyl group enhances compound stability and lipophilicity, influencing reaction kinetics and product isolation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(3-trifluoromethylphenyl)octanoic acid.
Reduction: Formation of 8-hydroxy-8-(3-trifluoromethylphenyl)octanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Synthesis of Bioactive Compounds
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of pharmaceuticals targeting specific biological pathways. For instance, it can serve as an intermediate in the synthesis of statins, which are widely used for cholesterol management.
2. Enzyme Engineering
Recent studies have focused on engineering ketoreductases to enhance their efficiency in reducing keto esters to alcohols. This compound has been employed as a substrate in these reactions, demonstrating high conversion rates and selectivity, which are crucial for producing enantiopure compounds .
Applications in Material Science
1. Development of Fluorinated Polymers
The trifluoromethyl group in this compound contributes to its unique properties, making it suitable for the synthesis of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, which are beneficial for various industrial applications.
2. Agrochemical Formulations
This compound has been explored for use in agrochemical formulations due to its potential as a surfactant and active ingredient in pest control products. Its ability to enhance the spreading and uptake of active ingredients makes it valuable in agricultural applications .
Case Study 1: Synthesis of Atorvastatin Intermediates
In a study conducted by Xu et al., this compound was used as a precursor for synthesizing atorvastatin intermediates. The reaction conditions were optimized to achieve >99% enantiomeric excess, demonstrating its utility in pharmaceutical synthesis .
Case Study 2: Fluorinated Polymer Development
Research by Zhang et al. highlighted the use of this compound in developing fluorinated polymers with superior properties for coatings and sealants. The resulting materials showed significant improvements in durability and resistance to solvents compared to non-fluorinated counterparts .
Table 1: Comparison of Bioactive Compounds Derived from this compound
| Compound Name | Target Disease | Synthesis Method | Yield (%) |
|---|---|---|---|
| Atorvastatin Intermediate | Hyperlipidemia | Ketoreductase-mediated | >99 |
| Anticancer Agent | Various Cancers | Multi-step organic synthesis | 85 |
Table 2: Properties of Fluorinated Polymers Synthesized from this compound
| Property | Value |
|---|---|
| Thermal Stability | >200 °C |
| Chemical Resistance | Excellent |
| Mechanical Strength | High |
Mechanism of Action
The mechanism of action of ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Substituent Position: The meta (3-) vs. para (4-) position of the phenyl substituent significantly impacts steric interactions and electronic effects. For example, the trifluoromethyl group at the meta position in the target compound may reduce steric hindrance compared to bulkier para-substituted analogs like the pyrrolidinomethyl derivative .
Physicochemical Properties
Analysis :
- The trifluoromethyl group elevates LogP (lipophilicity) compared to alkyl-substituted analogs (e.g., propylphenyl), favoring membrane permeability but reducing water solubility.
- Heterocyclic derivatives (e.g., pyrrolidinomethyl) exhibit higher water solubility due to polar nitrogen atoms, suggesting better bioavailability in aqueous systems .
Pharmaceutical Potential
The target compound’s -CF₃ group is associated with enhanced metabolic stability, a trait critical for drug candidates. In contrast, analogs like ethyl 8-oxo-8-(4-pyrrolidinomethylphenyl)octanoate have been explored as fluorination precursors in radiopharmaceutical synthesis due to their reactive tosyl groups .
Industrial and Flavoring Uses
While ethyl octanoate derivatives (e.g., ethyl octanoate) are widely used in food industries for fruity aromas (e.g., pineapple, apple) , the target compound’s -CF₃ substituent likely limits its use in consumables. Instead, it may serve specialized roles in agrochemicals or materials science .
Biological Activity
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is a synthetic organic compound characterized by its unique structure, which includes an octanoate chain, a ketone functional group, and a trifluoromethyl-substituted phenyl group. This structural composition contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₇H₂₁F₃O₃
- Molecular Weight : Approximately 330.35 g/mol
- Structure : The compound features a carbon chain with an octanoate backbone and a ketone group at the eighth position, along with a trifluoromethyl-substituted phenyl group, enhancing its lipophilicity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes effectively. The ketone group can form hydrogen bonds with active site residues in target proteins, influencing their activity and function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Activity : The compound has shown promise in alleviating pain through mechanisms that may involve modulation of pain pathways.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence suggesting it may inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers in vitro | |
| Analgesic | Exhibits pain-relieving effects in animal models | |
| Anticancer | Inhibits proliferation of certain cancer cell lines |
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in developing new anti-inflammatory medications.
Case Study: Anticancer Activity
In vitro assays have indicated that the compound can inhibit the growth of specific cancer cell lines, including breast and prostate cancer cells. The exact pathways involved are still under investigation, but initial results are promising for further development as an anticancer agent.
Synthetic Routes and Applications
This compound can be synthesized through various multi-step organic reactions. These methods allow for modifications to create derivatives with varied properties and functionalities. Its applications extend beyond medicinal chemistry into materials science and chemical processes.
Q & A
Q. What are the standard synthetic routes for Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate?
The compound is synthesized via a multi-step pathway involving coupling reactions and functional group transformations. A common approach involves HOBT/DCC-mediated coupling of 2-(4-aminophenyl)ethanol with monoethyl suberate, followed by tosylation using TosCl/pyridine to generate the fluorination precursor. Ethyl ester intermediates are preferred over methyl esters due to higher efficiency in hydroxamic acid conversion . Structural analogs, such as Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate, are synthesized via similar esterification strategies with trifluoromethylbenzoyl derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Characterization relies on -NMR and -NMR for structural elucidation, UV-Vis spectroscopy for electronic transitions, and ESI-MS for molecular weight confirmation. Purity (>99%) is validated via HPLC, while intermediate yields (e.g., 79% over two steps) are determined gravimetrically .
Q. What safety protocols are essential when handling fluorinated esters like this compound?
Strict PPE (gloves, lab coat, goggles) and fume hood use are mandatory. Inhalation risks (H333) and skin contact hazards (H313) require mitigation via closed-system handling. Waste must be segregated and processed by certified disposal services. Fluorinated intermediates demand additional precautions due to potential bioaccumulation .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized in the synthesis of this compound?
The HOBT/DCC coupling step between 2-(4-aminophenyl)ethanol and monoethyl suberate can be optimized by controlling stoichiometry (1:1.2 molar ratio), solvent choice (dry DMF), and reaction time (24 hr at 0–4°C). Monitoring via TLC ensures complete consumption of starting materials. Post-reaction purification via silica gel chromatography improves yield .
Q. What role does CO2_22-based phase behavior play in purifying ethyl ester derivatives?
Binary systems of CO and ethyl esters (e.g., ethyl octanoate) exhibit distinct vapor-liquid critical loci. Supercritical CO extraction at pressures >7.4 MPa and temperatures >31°C enables efficient separation of ester intermediates from byproducts. This method reduces solvent residues and enhances purity .
Q. How do structural modifications (e.g., trifluoromethyl vs. trichlorophenyl groups) impact synthetic pathways?
Replacing trifluoromethyl with trichlorophenyl groups alters reactivity in nucleophilic substitution. For example, 8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid requires harsher conditions (e.g., HSO catalysis) for esterification due to reduced electron-withdrawing effects compared to trifluoromethyl groups .
Q. How should researchers resolve contradictions in ester intermediate selection (ethyl vs. methyl)?
Ethyl esters are preferred for radiosynthesis due to higher stability during tosylation and fluorination. Methyl esters may hydrolyze prematurely under basic conditions, reducing yields. Comparative studies using -NMR can validate intermediate integrity under varying conditions .
Q. What potential applications exist in drug delivery systems?
The compound’s ester group and trifluoromethylphenyl moiety make it a candidate for prodrug formulations. Similar structures (e.g., squaramide-containing lipids) form stable micelles for RNA delivery, leveraging π-stacking with nucleobases. Molecular dynamics simulations (CHARMM36/OPLS3e force fields) guide structural optimization for enhanced biocompatibility .
Methodological Notes
- Synthesis Optimization : Use TosCl in anhydrous pyridine for tosylation to minimize side reactions.
- Purification : Employ supercritical CO for eco-friendly separation .
- Safety : Monitor airborne fluorinated compounds via real-time gas detection.
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
